Diheptyl disulfide

Description

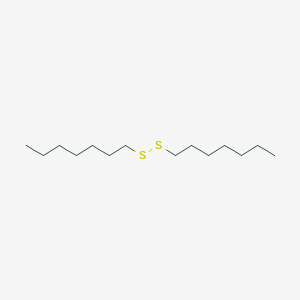

Structure

3D Structure

Properties

IUPAC Name |

1-(heptyldisulfanyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30S2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGAFLQUAVLERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSSCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146873 | |

| Record name | Diheptyl disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-16-9 | |

| Record name | Diheptyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10496-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diheptyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diheptyl disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diheptyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diheptyl disulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2ULM5QWG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Diheptyl Disulfide and Its Analogues

Oxidative Coupling Approaches to Diheptyl Disulfide Synthesis

Oxidative coupling represents a primary and straightforward method for the synthesis of disulfides, including this compound, from the corresponding thiols. This approach involves the oxidation of two thiol molecules to form a disulfide bond.

Direct Oxidation of Heptanethiols: Mechanistic Considerations

The direct oxidation of heptanethiol to this compound is a characteristic reaction that can proceed through different mechanistic pathways, primarily radical or ionic mechanisms. The choice of oxidant and reaction conditions significantly influences the prevailing mechanism. In many instances, the oxidation is a two-step process involving intermediate species. nih.gov One-electron oxidation of the thiol can generate thiyl radicals, which can then recombine to form the disulfide. nih.gov Alternatively, a two-electron oxidation can proceed via a sulfenic acid intermediate (RSOH), which then reacts with another thiol molecule to yield the disulfide. nih.gov The oxidation of thiols to disulfides can be achieved using a variety of oxidizing agents, including oxygen, often catalyzed by metal ions. sci-hub.se The reaction is generally considered to be rapid, with the rate-determining step often involving the oxidizing agent rather than the thiol itself. sci-hub.se

Utilization of Peroxide-Based Reagents in Disulfide Formation

Hydrogen peroxide is a commonly employed oxidant for the conversion of thiols to disulfides due to its efficiency and the formation of water as a benign byproduct. mdpi.comorgsyn.org While uncatalyzed reactions with hydrogen peroxide can be slow, the process is often accelerated by catalysts. nih.gov For instance, the oxidation of thiols can be effectively promoted by urea-hydrogen peroxide (UHP) in the presence of a mediator like maleic anhydride, which forms a more reactive peroxy acid in situ. mdpi.com The proposed mechanism involves the oxidation of the thiol to a sulfenic acid intermediate by the peroxymaleic acid, which then reacts with another thiol molecule to form the disulfide. mdpi.com

Other peroxide-based systems include the use of hydrogen peroxide in conjunction with catalysts like methyltrioxorhenium(VII) (MTO). cmu.edu This system is effective for the oxidation of both alkyl and aryl disulfides. cmu.edu Kinetic studies have shown that the reaction proceeds through the formation of active peroxorhenium catalysts. cmu.edu The reaction can be controlled to yield the thiosulfinate as the initial product, which can be further oxidized to the thiosulfonate and ultimately sulfonic acids upon prolonged reaction times or with excess peroxide. cmu.edu The use of fluoroalkyl alcohols as solvents, such as trifluoroethanol, has also been shown to promote the efficient and selective oxidation of thiols to disulfides using aqueous hydrogen peroxide under mild conditions. orgsyn.org

| Reagent System | Catalyst/Mediator | Conditions | Outcome |

| Urea-Hydrogen Peroxide (UHP) | Maleic Anhydride | Methanol, 0°C | High yield of disulfide mdpi.com |

| Hydrogen Peroxide | Methyltrioxorhenium(VII) (MTO) | Aqueous acetonitrile | Quantitative yield of thiosulfinate initially, then thiosulfonate cmu.edu |

| Hydrogen Peroxide | None | Trifluoroethanol, room temp. | High yield of disulfide orgsyn.org |

| Hydrogen Peroxide | Cyclic Seleninate Ester | Dichloromethane, room temp. | Facile oxidation to thiolsulfinates nih.gov |

Metal-Catalyzed Synthetic Routes Involving this compound

Transition metal catalysis offers powerful tools for the formation and manipulation of disulfide bonds, providing alternative synthetic pathways and enabling novel transformations.

Copper-Catalyzed S-S Bond Formation and Cleavage Strategies

Copper complexes are effective catalysts for the synthesis of disulfides. For example, copper-catalyzed coupling reactions of aryl halides with elemental sulfur can produce diaryl disulfides in good yields. rsc.org Copper catalysts can also be employed in the synthesis of sulfenamides from disulfides and amines, where the disulfide bond is cleaved and a new sulfur-nitrogen bond is formed. organic-chemistry.org This reaction proceeds under mild conditions, often in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), and is believed to involve the oxidative activation of copper intermediates. organic-chemistry.org Furthermore, copper-catalyzed protocols have been developed for the synthesis of aryl dithiocarbamates from aryl iodides and tetraalkylthiuram disulfides. nih.gov

Rhodium-Catalyzed Activation of S-S Bonds for Organic Synthesis

Rhodium complexes are particularly versatile in activating the S-S bond of disulfides for various organic transformations. mdpi.commdpi-res.com These catalysts can facilitate the disulfide exchange reaction, where two symmetrical disulfides are converted into an equilibrium mixture containing the unsymmetrical disulfide. nih.govresearchgate.net This process is often rapid, even at room temperature. nih.gov Rhodium catalysts also enable the addition of dialkyl disulfides to terminal alkynes, leading to the stereoselective formation of (Z)-bis(alkylthio)olefins. acs.org This reaction typically requires a rhodium complex, a phosphine (B1218219) ligand, and an acid co-catalyst. acs.org

Furthermore, rhodium-catalyzed reactions can achieve the cleavage of S-S bonds and the subsequent transfer of the organothio groups to other molecules, allowing for the formation of new C-S bonds. mdpi.comresearchgate.net This includes the alkylthiolation of 1-alkynes. nih.gov An important characteristic of many rhodium-catalyzed reactions involving disulfides is their reversible nature, often proceeding through chemical equilibria. mdpi.com This implies that the thermodynamic stabilities of the reactants and products are similar, and reaction outcomes can be influenced by shifting the equilibrium. mdpi.com Rhodium catalysts can also be used for the reductive coupling of disulfides with alkyl halides using hydrogen gas as the reducing agent, providing a route to unsymmetrical sulfides. acs.org

| Catalytic System | Reaction Type | Product |

| RhH(PPh₃)₄, trifluoromethanesulfonic acid, (p-tol)₃P | Disulfide Exchange | Unsymmetrical disulfide nih.govresearchgate.net |

| RhH(PPh₃)₄, phosphine ligand, trifluoromethanesulfonic acid | Addition to Alkynes | (Z)-1,2-bis(alkylthio)olefin acs.org |

| RhCl(PPh₃)₃, H₂, triethylamine | Reductive Coupling with Alkyl Halides | Unsymmetrical sulfide (B99878) acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of disulfides to develop more environmentally benign and sustainable processes. A key focus is the use of safer solvents and reagents, minimizing waste, and improving energy efficiency.

The use of water as a solvent is a significant step towards a greener synthesis. rsc.org For example, the oxidation of thiols to disulfides can be carried out efficiently in water using iodine as the oxidant at ambient temperature. rsc.org This process is not only environmentally friendly but also allows for the regeneration and reuse of the iodine. rsc.org Another green approach involves the use of ascorbic acid as a catalyst for the oxidation of thiols in water at room temperature, which offers high yields and excellent chemoselectivity without the need for harsh conditions or organic solvents for work-up. tandfonline.com

The development of catalytic systems that utilize air as the oxidant is another important aspect of green disulfide synthesis. Gold nanoparticles supported on ceria, for instance, can catalyze the aerobic oxidation of thiols to disulfides efficiently, even in the absence of a solvent. This mimics biological processes where enzymes like sulfhydryl oxidases perform similar transformations.

Enzyme-Mediated and Biocatalytic Pathways for Dialkyl Disulfides

The formation of disulfide bonds is a fundamental process in biochemistry, crucial for the structural integrity and function of many peptides and proteins. mdpi.com This natural machinery has inspired the development of biocatalytic methods for synthesizing dialkyl disulfides. These enzymatic systems offer high specificity and operate under mild conditions.

In prokaryotes like Escherichia coli, a network of periplasmic enzymes, known as the Dsb (disulfide bond forming) family, facilitates disulfide bond formation. mdpi.comresearchgate.net The primary oxidase, DsbA, directly introduces disulfide bonds into proteins by oxidizing cysteine thiols, becoming reduced in the process. researchgate.netasm.org The membrane-bound protein DsbB then re-oxidizes DsbA, transferring electrons to ubiquinone in the electron transport chain. researchgate.netasm.orgbiomedres.us Isomerases such as DsbC are responsible for correcting any non-native disulfide bonds. asm.orguwaterloo.ca

In eukaryotes, this process occurs in the endoplasmic reticulum and is primarily mediated by the protein disulfide isomerase (PDI) family. nih.gov PDI can introduce, reduce, and isomerize disulfide bonds. uwaterloo.canih.gov The flavoenzyme ER oxidoreductin 1 (Ero1) is a major pathway for re-oxidizing PDI, transferring electrons to molecular oxygen. nih.gov

Specific enzymes have also been applied for the synthesis of simpler dialkyl disulfides. Laccases, a type of multi-copper oxidase, have been used for the oxidative coupling of thiols to form disulfides, using aerial oxygen as the oxidant under mild conditions. researchgate.net Furthermore, monooxygenases, such as cyclohexanone (B45756) monooxygenase, have been systematically studied for their ability to catalyze the oxidation of dialkyl sulfides and disulfides, demonstrating how substrate structure influences the enantioselectivity of the enzymatic reaction. researchgate.net These enzyme-based systems represent a green alternative for producing compounds like this compound. researchgate.net

Application of Phase-Transfer Catalysis in Disulfide Elaboration

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing symmetrical disulfides, including this compound, by facilitating reactions between reactants located in separate immiscible phases. biomedres.us This method overcomes the insolubility of reagents, accelerates reaction rates under mild conditions, and can improve product yield and selectivity. biomedres.usnitrkl.ac.in

The synthesis of symmetrical dialkyl disulfides via PTC typically involves the reaction of an alkyl halide (e.g., 1-bromoheptane (B155011) or 1-chloroheptane) in an organic solvent with an aqueous solution of sodium disulfide. The key to the process is the phase-transfer catalyst, often a quaternary onium salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether such as 18-crown-6. akjournals.comrsc.org

The mechanism involves the catalyst forming a lipophilic ion pair with the disulfide anion from the aqueous phase. nitrkl.ac.in This ion pair then migrates into the organic phase where it reacts with the alkyl halide in a nucleophilic substitution reaction to form the dialkyl disulfide. nitrkl.ac.in The catalyst then returns to the aqueous phase to begin the cycle anew. nitrkl.ac.in This methodology has been successfully implemented in both batch and flow chemistry systems, with flow chemistry offering advantages such as short reaction times and high throughput. akjournals.com The use of PTC for reacting acyl halides with a sulfur source in a two-phase system has also proven effective for generating diacyl disulfides in high yields. tandfonline.com

| Catalyst System | Reactants | Phase Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Alkyl Halides + Aqueous Sodium Disulfide | Liquid-Liquid | Screened as an effective catalyst for symmetrical disulfide synthesis in flow chemistry. | akjournals.com |

| 18-crown-6 / CBr4 | Thiols or their Sodium Salts | Liquid-Liquid (Benzene/Toluene) | Developed for the synthesis of disulfides from thiols with yields of 67–88%. | rsc.org |

| Polyethylene Glycol (PEG 400) | Acyl Halides + Sulfur/NaOH | Liquid-Liquid (Benzene/Water) | Catalyzes the synthesis of diacyl disulfides; catalyst is crucial for the reaction to proceed efficiently. | tandfonline.com |

| Amberlite IR-400 | Sulfur Powder + H2S rich MEA | Liquid-Liquid-Solid | Used for the synthesis of dibenzyl disulfide (DBDS). | nitrkl.ac.in |

Kinetic and Mechanistic Investigations of this compound Formation

The formation of this compound, a symmetrical dialkyl disulfide, typically proceeds through the oxidation of its corresponding thiol, 1-heptanethiol. The kinetics and mechanism of this transformation are highly dependent on the oxidant and reaction conditions.

A common mechanism for the formation of disulfide bonds is thiol-disulfide exchange, which follows a simple SN2 type nucleophilic substitution pathway. nih.govresearchgate.net The reaction is initiated by a deprotonated thiolate anion (RS⁻), which acts as the nucleophile and attacks one of the sulfur atoms of a disulfide bond. nih.govwikipedia.org This process proceeds via a single transition state without the formation of an intermediate. nih.gov

Kinetic studies on the oxidation of various linear alkanethiols (from ethanethiol (B150549) to hexanethiol) to their corresponding symmetrical disulfides by chloramine-T in an alkaline medium reveal consistent kinetics across the series. acs.org The reactions show a first-order dependence on both the concentration of the thiol and the oxidant, and a fractional-order dependence on the hydroxide (B78521) ion concentration. acs.org The rate of oxidation increases with the length of the alkyl chain, following the order: 1-hexanethiol (B106883) > 1-pentanethiol (B94126) > 1-butanethiol (B90362) > 1-propanethiol (B107717) > 1-ethanethiol. acs.org This trend is supported by a Taft linear free energy relationship, which indicates that electron-donating groups enhance the reaction rate. acs.org

The proposed mechanism for this oxidation involves two parallel pathways where reactive species derived from the oxidant, such as hypochlorous acid (HOCl), interact with the thiol substrate in the rate-limiting steps. acs.org Other investigations into thiol oxidation suggest the formation of electrophilic intermediates like sulfenic acids (RSOH), which are typically highly reactive. rsc.org Under certain conditions, the reaction can also proceed through a radical mechanism, where a thiyl radical (RS•) is generated, which then dimerizes to form the disulfide (RSSR). beilstein-journals.org

| Parameter | Observation for Alkanethiol Oxidation | Implication | Reference |

|---|---|---|---|

| Reaction Order | First-order in [Thiol] and [Oxidant]; Fractional-order in [OH⁻]. | The rate-determining step involves one molecule of thiol and one molecule of the active oxidant species. | acs.org |

| Effect of Alkyl Chain | Rate increases with increasing chain length (C6 > C5 > C4 > C3 > C2). | Electron-donating nature of longer alkyl chains enhances the nucleophilicity of the thiol/thiolate. | acs.org |

| Thermodynamics | An isokinetic relationship was observed with β = 322 K. | The reaction rates are controlled by enthalpy factors. | acs.org |

| Mechanism Type | Proposed two-pathway mechanism involving SN2 attack. | The thiol/thiolate attacks active species from the oxidant (e.g., HOCl). | acs.org |

Elucidation of Reaction Mechanisms and Pathways of Diheptyl Disulfide

Mechanistic Studies of Disulfide Bond Cleavage in Diheptyl Disulfide

The cleavage of the disulfide bond is a fundamental process that dictates the role of this compound in various chemical environments. This cleavage can be initiated by heat, light, or chemical reagents, leading to the formation of reactive intermediates.

The disulfide bond in this compound can undergo homolytic cleavage, a process where the S-S bond breaks symmetrically, yielding two identical heptylthiyl radicals (C₇H₁₅S•). This reaction is a key initiation step in many radical-mediated processes.

The homolytic scission of the S-S bond is a common feature of dialkyl disulfides. researchgate.netmdpi.com This process can be initiated by thermal energy or by radical initiators. For instance, free radical initiated peptide sequencing (FRIPS) demonstrates how a radical can attack a disulfide bond, leading to its cleavage. nih.gov In the case of this compound, the dissociation would proceed as follows:

C₇H₁₅-S-S-C₇H₁₅ → 2 C₇H₁₅S•

These resulting heptylthiyl radicals are highly reactive species that can participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated bonds. The relative ease of this dissociation compared to C-S or C-H bonds makes the disulfide linkage a predictable site of radical formation. While aromatic disulfides tend to dissociate more readily than aliphatic ones, the S-S bond remains the most labile site for homolytic cleavage in molecules like this compound. mdpi.com

When exposed to ultraviolet (UV) radiation, this compound can absorb photons, leading to electronic excitation and subsequent fragmentation. Studies on model compounds like dimethyl disulfide (DMDS) reveal complex photodissociation dynamics involving multiple excited states. chemrxiv.orgresearchgate.netrsc.org

Upon excitation with UV light, typically in the 200-270 nm range, the disulfide molecule is promoted to an excited electronic state (e.g., S₁ or higher). chemrxiv.orgresearchgate.net From this excited state, the molecule can undergo rapid dissociation. The primary photodissociation pathway for dialkyl disulfides is the cleavage of the S-S bond, producing two thiyl radicals. researchgate.netresearchgate.net For DMDS, excitation at 267 nm leads to the formation of two CH₃S radicals in under 120 femtoseconds. researchgate.net

A secondary pathway involving the cleavage of a carbon-sulfur (C-S) bond can also occur, particularly at higher excitation energies (shorter wavelengths, ~200 nm), yielding CH₃S₂ and CH₃ radicals in the case of DMDS. chemrxiv.orgresearchgate.net It is expected that this compound would follow similar pathways, with S-S bond scission being the dominant channel upon near-UV irradiation.

The process can be summarized as:

Excitation: C₇H₁₅-S-S-C₇H₁₅ + hν → [C₇H₁₅-S-S-C₇H₁₅]*

S-S Cleavage (Major): [C₇H₁₅-S-S-C₇H₁₅]* → 2 C₇H₁₅S•

C-S Cleavage (Minor): [C₇H₁₅-S-S-C₇H₁₅]* → C₇H₁₅S₂• + •C₇H₁₅

These photochemical pathways are crucial for understanding the behavior of disulfides in environments exposed to sunlight or artificial UV sources.

Heating this compound leads to its decomposition through a series of complex radical reactions. The initial and most significant step in the thermal decomposition of dialkyl disulfides is the homolytic cleavage of the S-S bond. researchgate.netresearchgate.net In the absence of a catalyst, this decomposition occurs at very high temperatures, potentially over 1100°F (approximately 600°C). nigeria-chemicals.comreactor-resources.com However, in the presence of hydrotreating catalysts, the decomposition temperature is significantly lower, in the range of 390-482°F (200-250°C). reactor-resources.com

Following the initial S-S bond scission that forms heptylthiyl radicals, a cascade of secondary reactions takes place. Based on studies of DMDS, the product distribution is complex. researchgate.netcdnsciencepub.comnih.gov The primary reactions involve the formation of mercaptans and hydrogen sulfide (B99878). cdnsciencepub.com

For this compound, the expected decomposition pathways and major products would include:

Heptanethiol (Heptyl Mercaptan) Formation: The initially formed heptylthiyl radicals can abstract hydrogen atoms from other molecules to form heptanethiol (C₇H₁₅SH).

Hydrogen Sulfide (H₂S) Formation: Further decomposition reactions lead to the production of hydrogen sulfide, a common product in the high-temperature chemistry of organosulfur compounds. researchgate.netcdnsciencepub.com

Hydrocarbons and Other Sulfur Compounds: Other potential products include heptane, heptene, and various polysulfides. researchgate.net

The table below summarizes the expected products from the thermal decomposition of this compound, based on analogous reactions of dimethyl disulfide.

| Initial Reactant | Condition | Primary Intermediates | Major Expected Products |

| This compound | Thermal (High Temp) | Heptylthiyl Radicals (C₇H₁₅S•) | Heptanethiol, Hydrogen Sulfide, Heptane, Heptene |

Photodissociation Dynamics and Excited State Fragmentation

Nucleophilic and Electrophilic Reactivity at the Sulfur-Sulfur Bond

The sulfur atoms in the disulfide bond possess lone pairs of electrons but are also part of a relatively weak, polarizable bond. This dual character allows the disulfide linkage to react with both nucleophiles and, under certain conditions, electrophiles.

Thiol-disulfide exchange is a characteristic reaction of disulfides, including this compound. This reaction involves the interaction of a thiol (or more accurately, its conjugate base, a thiolate anion) with the disulfide bond. libretexts.orgwikipedia.org The process is a reversible nucleophilic substitution (Sₙ2-type) reaction at one of the sulfur atoms. libretexts.orgresearchgate.net

The mechanism proceeds as follows:

A thiolate anion (R'S⁻) acts as a nucleophile.

The thiolate attacks one of the sulfur atoms of the this compound molecule.

This attack forms a transient trigonal bipyramidal transition state.

The original S-S bond is cleaved, releasing a heptylthiolate anion (C₇H₁₅S⁻) as the leaving group and forming a new, mixed disulfide.

R'S⁻ + C₇H₁₅-S-S-C₇H₁₅ ⇌ R'-S-S-C₇H₁₅ + C₇H₁₅S⁻

This reaction is fundamental in biochemistry for the formation and rearrangement of disulfide bridges in proteins and is facilitated by enzymes. nih.govresearchgate.net The reaction rate is highly dependent on the pH of the solution, as the concentration of the reactive thiolate species increases with pH. harvard.edu Hydrophobic environments can also catalyze the reaction. researchgate.net

The disulfide bond is generally considered electrophilic and is susceptible to attack by a range of nucleophiles beyond thiolates. digitellinc.comnih.gov For example, strong reducing agents can cleave the disulfide bond via nucleophilic attack. This reactivity makes the disulfide group a useful functional moiety in synthesis.

Conversely, while less common, the disulfide bond can also exhibit nucleophilic character. When conformational constraints force the disulfide bond into close proximity with an internal electrophile, the sulfur atoms can act as nucleophiles. digitellinc.com For instance, an intramolecular reaction has been demonstrated where a disulfide attacks an isocyanate group. digitellinc.com

Furthermore, disulfides can be precursors for electrophilic species. The reaction of a disulfide like dibutyl disulfide with bromine generates a sulfenyl bromide (butylsulfenyl bromide). researchgate.net This electrophilic sulfur species can then undergo electrophilic addition to olefins. A similar reaction with this compound would produce heptylsulfenyl bromide, a reactive intermediate for further functionalization.

| Reaction Type | Reactant | Role of Disulfide | Product Type |

| Nucleophilic Substitution | Thiolate (R'S⁻) | Electrophile | Mixed Disulfide |

| Nucleophilic Cleavage | Reducing Agents (e.g., NaBH₄) | Electrophile | Thiols |

| Electrophilic Addition (via intermediate) | Bromine (Br₂) | Nucleophile (initially) | α-bromo, β-heptylthio derivative (after reaction with olefin) |

Thiol-Disulfide Exchange Reaction Mechanisms

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is central to its chemical transformations, involving the transfer of electrons and changes in the oxidation states of its sulfur atoms. These processes are fundamental to understanding its reaction pathways and intermediates.

Hydrogen Transfer Mechanisms in this compound Radical Cations

While direct experimental studies on the hydrogen transfer mechanisms within the this compound radical cation are not extensively documented, valuable insights can be extrapolated from theoretical studies on analogous dialkyl disulfide radical cations, such as dimethyl disulfide (DMDS) rsc.org. The formation of a radical cation, typically through one-electron oxidation, renders the molecule highly reactive, and intramolecular hydrogen transfer becomes a significant reaction pathway.

Quantum chemical calculations on the dimethyl disulfide radical cation (DMDS˙⁺) reveal that hydrogen transfer (HT) processes are crucial in its dissociation rsc.org. These transfers can occur from a carbon atom to a sulfur atom. The primary mechanisms identified are hydrogen atom transfer (HAT) and, in the presence of a catalyst like water, concerted proton-coupled electron transfer (cPCET) rsc.org.

In a HAT mechanism, a hydrogen atom (a proton and an electron) is transferred in a single step rsc.org. For a this compound radical cation, this would involve the migration of a hydrogen atom from one of the heptyl chains to a sulfur atom. This process is often accompanied by electron transfer (ET) rsc.org.

The presence of water can significantly lower the energy barriers for these hydrogen transfer reactions rsc.org. In such cases, a cPCET mechanism may become dominant for certain transfers. In this mechanism, the transfer of a proton and an electron occurs in a concerted fashion, with the water molecule acting as a base to facilitate the proton abstraction rsc.org. The general classification of the primary fates of radical cations includes C-H deprotonation and hydrogen transfer, highlighting the importance of these pathways princeton.edu.

The following table summarizes the types of hydrogen transfer mechanisms observed in model disulfide radical cations, which are applicable to this compound.

| Mechanism | Description | Key Features |

| Hydrogen Atom Transfer (HAT) | A one-step process involving the transfer of a hydrogen atom (proton and electron). | Often accompanied by electron transfer; a primary pathway in the absence of a catalyst. rsc.org |

| Concerted Proton-Coupled Electron Transfer (cPCET) | A concerted transfer of a proton and an electron. | Often catalyzed by molecules like water, which act as a base, leading to lower energy barriers. rsc.org |

These hydrogen transfer reactions are critical steps that can lead to the formation of various reactive intermediates and subsequent fragmentation or rearrangement products.

Role of Sulfur Oxidation States in Mechanistic Transformations

The mechanistic transformations of this compound are intrinsically linked to the versatile redox chemistry of its sulfur atoms. Sulfur can exist in a range of oxidation states, from -2 to +6, which allows for a diversity of chemical reactions mdpi.comambeed.com. In this compound, the sulfur atoms are in the -1 oxidation state beilstein-journals.org.

A fundamental mechanistic transformation for disulfides is the thiol-disulfide exchange, which is a redox reaction libretexts.orglibretexts.org. This process involves the interconversion between the disulfide (oxidized state) and two thiol groups (reduced state) libretexts.orglibretexts.org. This exchange is a key reaction in many biological systems and can be initiated by the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond nih.gov.

The oxidation of this compound can lead to the formation of species with sulfur in higher oxidation states. Mild oxidation can yield thiosulfinates (one sulfur atom oxidized) and subsequently thiosulfonates (both sulfur atoms in higher oxidation states). More vigorous oxidation can break the S-S bond and lead to the formation of sulfonic acids (R-SO₃H), where the sulfur atom is in the +6 oxidation state mdpi.com.

The formation of disulfides from thiols can also proceed via a single-electron transfer (SET) mechanism, highlighting the importance of electron transfer in these transformations beilstein-journals.orgnih.gov. The disulfide bond itself can act as a redox-active switch, and its formation and cleavage are central to many chemical and biological processes nih.gov.

The various oxidation states accessible to the sulfur atoms in this compound and related compounds are summarized in the table below.

| Sulfur-Containing Group | Oxidation State of Sulfur | Example Compound Class |

| Thiol | -2 | Heptanethiol |

| Disulfide | -1 | This compound |

| Sulfenic Acid | 0 | Heptylsulfenic acid |

| Sulfinic Acid | +2 | Heptylsulfinic acid |

| Sulfonic Acid | +4 to +6 | Heptanesulfonic acid |

This table presents a generalized view of sulfur oxidation states in organosulfur compounds as detailed in sources mdpi.comambeed.com.

The ability of the sulfur atoms in this compound to undergo changes in their oxidation state is a key determinant of the compound's reactivity and the types of reaction pathways it can undergo. These transformations often involve electron transfer processes and are fundamental to its role in various chemical contexts.

Theoretical and Computational Investigations of Diheptyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, structure, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecular systems with a favorable balance between accuracy and computational cost. mdpi.com It is particularly effective for calculating electron density, total energy, and molecular geometries. mdpi.com In the context of disulfides, DFT has been successfully applied to model the adsorption of similar molecules, like dibenzyl disulfide, on metal surfaces, revealing that the copper-sulfur interaction is the primary guiding force in these complexes. researchgate.net Such studies show that DFT can elucidate electronic aspects, such as the flow of electrons from a metal to the disulfide molecule. researchgate.net

For diheptyl disulfide, DFT calculations would be instrumental in determining its optimal three-dimensional structure, bond lengths, and angles. Furthermore, DFT is used to predict the energy barriers of chemical reactions. For instance, calculations on dicubyl disulfide, a sterically hindered disulfide, predicted a low rotational barrier around the S-S bond, a finding that was later confirmed by experimental NMR data. nih.gov Similarly, DFT can be used to explore reaction mechanisms, such as hydrogen transfer processes in the dissociation of disulfide radical cations, and to determine the free energy barriers for these pathways. rsc.org The presence of other molecules, like water, can also be modeled to understand their catalytic effects on reaction barriers. rsc.org

Table 1: Representative Applications of DFT to Disulfide Systems

| Studied System | Property Investigated | Key Finding |

|---|---|---|

| Dibenzyl disulfide on Cu(111) | Adsorption energy and electronics | Cu-S interaction guides the complex; electronic flow from copper to the disulfide is observed. researchgate.net |

| Dimethyl disulfide radical cation | Dissociation pathways | Identification of multiple hydrogen transfer pathways and their corresponding energy barriers. rsc.org |

While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often required for accurate descriptions of electronically excited states. Methods like Equation of Motion Coupled Cluster (EOM-CCSD) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed to study phenomena such as photodissociation. chemrxiv.orgrsc.org

Investigations into dimethyl disulfide (DMDS), a model for larger disulfides, have used these advanced techniques to characterize the excited states accessed upon UV irradiation. chemrxiv.orgrsc.org These studies reveal complex potential energy surfaces and identify competing C-S and S-S bond cleavage pathways. chemrxiv.org One-dimensional potential energy scans along these bond coordinates help to map out novel photodissociation routes. chemrxiv.org For this compound, similar ab initio calculations would be essential to understand its photostability and the reaction pathways it might undergo when exposed to light. Such calculations can also predict the likelihood of transitions between different electronic states (intersystem crossing), a phenomenon not previously reported for some disulfides. chemrxiv.org The choice of method is critical, as some excited states may have mixed or doubly excited character, requiring sophisticated approaches like XMS-CASPT2 to achieve a balance of accuracy and computational efficiency. rsc.orgcapes.gov.br

Density Functional Theory (DFT) for Ground State Properties and Transition States

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

This compound is a flexible molecule due to its two heptyl chains. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insight into their conformational flexibility and interactions with their environment, such as solvents. researchgate.net MD simulations track the motions of atoms over time, governed by a force field, allowing for the exploration of the molecule's conformational landscape. mdpi.com

Studies on peptides containing disulfide bonds have shown that the disulfide bridge significantly constrains conformational flexibility compared to their linear counterparts. nih.gov While this compound is not cyclic, the principles of MD can be applied to understand how the disulfide bond influences the accessible shapes and motions of the attached alkyl chains. By simulating this compound in an explicit solvent like water, one can analyze how solvent molecules arrange around it and the energetic consequences of this solvation. researchgate.net These simulations can reveal the preferred conformations of the molecule in solution, which is crucial for understanding its physical properties and reactivity. researchgate.netresearchgate.net Different force fields, such as Amber, Martini, and SIRAH, can be used to model the system at various levels of detail, from all-atom to coarse-grained representations. researchgate.netmdpi.com

Computational Design and Predictive Modeling for this compound Architectures

Beyond analyzing a single molecule, computational methods can be used to predict the properties of related molecules and to explore potential chemical transformations.

Structure-Reactivity Relationship (SRR) modeling aims to connect a molecule's structural features with its chemical reactivity. Disulfides are generally considered reactive sulfur species. researchgate.net For example, studies have classified various sulfur compounds, including dihexyl disulfide (a close analogue of this compound), based on their reactivity. researchgate.net

By calculating a range of quantum chemical descriptors (such as orbital energies, partial charges, and bond orders) for a series of this compound derivatives, one could develop quantitative structure-reactivity relationship (QSRR) models. These models could predict, for instance, the susceptibility of the S-S bond to cleavage or the rate of a particular reaction based on the molecule's structure. The influence of subtle supramolecular interactions, such as hydrogen bonding or hydrophobic effects in different solvent environments, can also be incorporated into these models to better predict reactivity in complex systems. rsc.org

Computational methods can proactively explore the potential chemical reactions a molecule might undergo. numberanalytics.com Modern techniques can automatically search for reaction pathways without prior knowledge of the products or transition states. nih.govchemrxiv.org One such method, termed imposed activation (IACTA), uses geometric constraints to guide the exploration of a potential energy surface, efficiently identifying plausible reaction pathways and providing initial estimates of the energy barriers. nih.gov

For this compound, these methods could be used to discover potential thermal decomposition pathways, oxidation reactions, or its interaction with catalytic surfaces. researchgate.net After identifying potential pathways, more accurate quantum chemical calculations can be performed to refine the energies of reactants, products, and the transition states that connect them. numberanalytics.com Furthermore, machine learning models, trained on large datasets of known reactions, are emerging as a tool to rapidly estimate reaction energy barriers at a low computational cost, which could be used for high-throughput screening of potential reactions involving this compound. yorku.ca

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12211 |

| Dimethyl disulfide | 12255 |

| Dibenzyl disulfide | 7759 |

| Dihexyl disulfide | 12061 |

| Dicubyl disulfide | 443468 |

Advanced Analytical Methodologies for Diheptyl Disulfide Characterization and Mechanistic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and conformation of diheptyl disulfide. These techniques are fundamental for its unambiguous identification and for understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure and stereochemistry of organic molecules, including this compound. leibniz-fmp.de By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the precise arrangement of atoms and the conformational preferences of the heptyl chains can be elucidated.

In ¹H NMR spectroscopy of a similar disulfide, the multiplicity of the signal corresponding to the methylene (B1212753) groups adjacent to the sulfur atoms is a key diagnostic feature. researchgate.net For instance, the chemical shift for these protons in a disulfide like this compound would differ from that of the corresponding thiol, 1-heptanethiol. researchgate.net The integration of NMR signals also provides quantitative information about the number of protons in different chemical environments.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and NOE difference spectroscopy, can establish the connectivity between protons and their spatial proximity, which is crucial for confirming the stereochemical and conformational details of the molecule. uni-regensburg.de The use of residual dipolar couplings (RDCs) in conjunction with computational methods further enhances the power of NMR for determining the relative and absolute configurations of complex molecules. leibniz-fmp.de

Mass Spectrometry for Fragmentation Pattern Analysis and Linkage Determination

Mass spectrometry (MS) is a primary tool for determining the molecular weight and elemental composition of this compound. researchgate.net Under electron impact (EI) ionization, molecules fragment in predictable ways, providing a unique "fingerprint" that aids in structural identification. The fragmentation pattern of this compound would be characterized by the cleavage of C-C bonds within the heptyl chains and the C-S and S-S bonds. allenpress.comlibretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.gov Techniques like field desorption mass spectrometry (FD-MS) are particularly useful for labile compounds as they often produce prominent molecular ions with minimal fragmentation, directly providing the molecular weight. allenpress.com

For more complex systems involving disulfide linkages, such as in peptides or proteins, tandem mass spectrometry (MS/MS) techniques like electron-transfer dissociation (ETD) and collision-induced dissociation (CID) are employed. nih.gov ETD is particularly effective at cleaving disulfide bonds, allowing for the separation and subsequent fragmentation of the individual chains to pinpoint the exact linkage sites. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. labmanager.com These techniques are complementary and offer valuable structural information. nasa.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending. labmanager.com It is particularly sensitive to polar bonds like C-H and can be used to identify the functional groups present in this compound. labmanager.comnasa.gov

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). nih.gov It is particularly adept at detecting non-polar, symmetric bonds, making it an excellent tool for observing the S-S disulfide stretch, which is often weak or absent in an IR spectrum. nasa.govnih.gov The position of the S-S stretching band can provide information about the conformation around the disulfide bond. Both FTIR and Raman spectroscopy can be used to study intermolecular interactions involving this compound by observing shifts in vibrational frequencies. nih.gov

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Metabolite Profiling

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound in complex matrices. nih.govmdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. epa.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for both identification and quantification. nih.gov

The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace amounts of this compound even in the presence of interfering matrix components. rsc.org This is crucial for applications such as metabolite profiling and the analysis of trace contaminants in environmental or biological samples. nih.gov The development of specific extraction and clean-up procedures is often necessary to minimize matrix effects and ensure accurate quantification. nih.gov

Derivatization with reagents like dimethyl disulfide (DMDS) is a common strategy in GC-MS to locate double bonds in unsaturated compounds, showcasing the versatility of this technique in structural elucidation. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. concentratingonchromatography.com For this compound, HPLC can be employed to monitor the progress of its synthesis, allowing for the optimization of reaction conditions and the determination of reaction completion. concentratingonchromatography.comresearchgate.net

Electrochemical Methods for Investigating Redox Potentials and Mechanisms

Electrochemical methods are powerful tools for characterizing the redox properties of organosulfur compounds, including this compound. These techniques provide insight into the thermodynamics and kinetics of electron transfer processes, allowing for the determination of redox potentials and the elucidation of reaction mechanisms. Cyclic voltammetry (CV) is a principal technique employed for these investigations, offering a detailed view of both the reduction and oxidation pathways of disulfide bonds.

The electrochemical behavior of dialkyl disulfides, such as this compound, is characterized by both reduction and oxidation processes, which involve the cleavage and formation of the sulfur-sulfur bond.

Electrochemical Reduction

The electrochemical reduction of dialkyl disulfides (RSSR) typically proceeds via a dissociative electron transfer mechanism. This process involves the initial formation of a disulfide radical anion (RSSR•−), which then rapidly cleaves to form a thiol radical (RS•) and a thiolate anion (RS⁻).

A key technique to study this is cyclic voltammetry. In a typical CV experiment for a dialkyl disulfide in an anhydrous organic solvent like acetonitrile, a cathodic peak is observed, which corresponds to the reduction of the disulfide. rsc.org Studies on a series of dialkyl disulfides have shown that the peak potentials for this reduction are significantly more negative than the standard potentials, indicating a large reorganization energy associated with the cleavage of the S-S bond. rsc.org

The standard redox potential (E⁰) for the one-electron reduction of the disulfide to its radical anion is a crucial parameter. However, the experimentally observed peak potential (Ep) in cyclic voltammetry does not directly equal E⁰ for disulfides due to the kinetics of the electron transfer. rsc.org A more accurate determination of the standard potential can be achieved by analyzing the relationship between the peak potential and the scan rate to determine the transfer coefficient (α). By extrapolating a plot of Ep versus α to an α value of 0.5, the standard reduction potential can be determined. rsc.org

For a series of dialkyl disulfides, the standard reduction potentials (E⁰(RSSR•−/RSSR)) have been shown to span a wide range, indicating that the substitution pattern on the disulfide significantly influences its reducibility. rsc.org While specific data for this compound is not extensively published, the methodology applied to other dialkyl disulfides provides a clear framework for its investigation. The expected reduction mechanism would follow the concerted or stepwise dissociative electron transfer pathway. rsc.org

Recent advancements have also focused on electrocatalytic systems for the reduction of disulfides to their corresponding thiols, which can be applied to a broad range of substrates from small molecules to large proteins. chemistryviews.org

Electrochemical Oxidation

The electrochemical oxidation of this compound has been noted in the context of desulfurization processes. researchgate.net In these studies, this compound is oxidized at an anode. The proposed mechanism involves a stepwise oxidation, first to the corresponding sulfoxide (B87167) and then further to the sulfone. researchgate.net This indicates that the sulfur atoms in this compound are susceptible to electrophilic attack under oxidative electrochemical conditions.

The nature of the solvent can significantly impact the oxidation mechanism of dialkyl disulfides. For instance, studies on dimethyl disulfide have shown that in a nucleophilic solvent like acetonitrile, a one-electron oxidation is observed. osti.gov In contrast, in a less nucleophilic solvent like dichloromethane, a two-electron process occurs, leading to the formation of a sulfenium cation (CH₃S⁺). osti.gov This highlights the importance of the reaction medium in dictating the electrochemical oxidation pathway of dialkyl disulfides.

The table below summarizes the electrochemical parameters for a representative set of dialkyl disulfides, illustrating the range of redox potentials that can be expected.

| Compound Name | Cathodic Peak Potential (Ep) vs. NHE | Standard Reduction Potential (E⁰) vs. NHE |

| Dimethyl disulfide | -2.13 V | -1.68 V |

| Diethyl disulfide | -2.21 V | -1.74 V |

| Di-n-propyl disulfide | -2.15 V | -1.72 V |

| Di-t-butyl disulfide | -2.44 V | -1.97 V |

| Data derived from studies on dialkyl disulfides in anhydrous acetonitrile. rsc.org |

This interactive table provides a snapshot of the redox properties of short-chain dialkyl disulfides, which serve as a basis for understanding the electrochemical behavior of this compound.

Functionalization and Derivative Chemistry of Diheptyl Disulfide

Synthesis of Novel Diheptyl Disulfide Derivatives

The synthesis of new molecules derived from this compound can be broadly categorized into two main approaches: modifying the heptyl side chains or altering the disulfide bond at the sulfur center.

Directed Functionalization of the Heptyl Chains

Introducing functional groups onto the heptyl chains of this compound is a key strategy for tuning its physical and chemical properties. While direct C-H functionalization of unactivated alkanes is challenging, modern synthetic methods offer potential pathways. Directing group strategies, which have been successfully applied to long-chain alkyl amines, could theoretically be adapted to this compound derivatives containing a suitable directing group. acs.org This would allow for site-selective introduction of functionalities at specific positions along the alkyl chain.

A more common approach involves the synthesis of the disulfide from already functionalized precursors. For example, functional long-chain alkyl disulfides can be synthesized from the corresponding functionalized alkyl halides. researchgate.net This method allows for the incorporation of a wide array of functional groups, such as hydroxyls, amines, or carboxylic acids, onto the heptyl chains prior to the formation of the disulfide bond. Such functionalized derivatives can serve as monomers for polymerization or as building blocks for more complex molecular architectures. acs.org For instance, a betulin-derived molecule, which has a complex polycyclic structure, was functionalized by cleaving a C(sp³)–C(sp²) bond and introducing a thioether, demonstrating a method for heteroatom introduction in complex molecules that could be conceptually applied to functionalize complex alkyl chains. nih.gov

Introduction of Heteroatomic Substituents at the Sulfur Center

Modification directly at the sulfur-sulfur bond opens up another dimension of derivative chemistry. A notable strategy involves the formal insertion of heteroatoms into the S-S bond. Recent research has demonstrated a chloroamination workflow that transforms diaryl disulfides into sulfinimidoyl chlorides by reacting them with dichloramines. rsc.orgresearchgate.net These intermediates can then be readily trapped with alcohols or amines to create a variety of azasulfur(IV) derivatives. rsc.orgresearchgate.netrsc.orgrsc.orgrwth-aachen.de While demonstrated on aryl disulfides, this methodology presents a promising route for creating analogous this compound derivatives with nitrogen atoms incorporated at the sulfur center, leading to novel S-N bond-containing structures.

Another approach involves leveraging radical chemistry. Radical substitution on tetrasulfides has been shown to be an effective method for preparing unsymmetrical disulfides. acs.org This reaction proceeds through the attack of an alkyl or aryl radical on the tetrasulfide, leading to the formation of a disulfide and a perthiyl radical. This strategy could potentially be adapted to introduce different substituents onto the disulfide core of this compound.

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound derivatives is intrinsically linked to their molecular structure. The reactivity of the disulfide bond can be influenced by substituents on the adjacent alkyl chains. Generally, the S-S bond is the weakest bond in the molecule and is susceptible to cleavage by heat, light, or chemical reagents. rsc.org

Studies on various dialkyl sulfides have shown that the nature of substituents affects the stability of sulfur-centered radicals formed during reactions. rsc.org For instance, the presence of electron-withdrawing or electron-donating groups on the alkyl chains can alter the electronic environment of the disulfide bond, thereby influencing its bond dissociation energy and its reactivity towards radical or nucleophilic attack. In the reaction of hydroxyl radicals with functionalized organic sulfides, factors like pH and the nature and length of the alkyl chain were found to affect the reaction pathway and the transient species formed. rsc.org

Furthermore, the structure of the alkyl chain itself plays a role. While this compound is a linear, flexible molecule, introducing cyclic structures or bulky substituents would impose steric constraints that could affect the accessibility and reactivity of the disulfide bond. The C–S–S–C dihedral angle is a key parameter influencing the electronic properties and stability of disulfides. aip.org Photoelectron spectroscopy studies on substituted disulfides have shown that the energetic separation of the non-bonding sulfur orbitals can provide a reliable estimate of this angle, which in turn correlates with the bond's stability. aip.org

Polymerization and Supramolecular Assembly Strategies Incorporating this compound Units

The unique characteristics of the disulfide bond, particularly its ability to undergo reversible cleavage and formation, make this compound and its derivatives attractive components for creating dynamic polymers and self-assembling systems. rsc.orgwikipedia.org

Long-chain dialkyl disulfides, like this compound, can self-assemble on surfaces. For example, such molecules form ordered, striped-phase monolayers on gold surfaces, a process driven by the cleavage of the S-S bond and formation of gold-thiolate bonds. cdnsciencepub.com This behavior is fundamental to the creation of self-assembled monolayers (SAMs) with tailored surface properties. Supramolecular assembly can also be guided by other interactions; for instance, combining disulfide chemistry with hydrogen-bonding motifs has been used to create highly ordered, reconfigurable ion-transport materials. chinesechemsoc.org A system based on ferrocene (B1249389) linked to a long-chain alkane via a disulfide bond was shown to form self-assembled amphiphiles capable of creating nanoprodrugs. nih.gov

In the realm of polymer chemistry, disulfides can be incorporated into the polymer backbone or as pendant groups. rsc.orgjsta.clresearchgate.net This is often achieved through the polymerization of monomers containing disulfide linkages. For example, diallyl disulfide has been used as a comonomer in metathesis copolymerization to insert cleavable disulfide units into polyolefin backbones, rendering the resulting polymers degradable. mdpi.com

Design of Reversible Polymeric Systems and Cross-linking Architectures

The most significant application of disulfide chemistry in polymer science is in the design of dynamic and reversible materials. The reversible nature of the disulfide bond is the cornerstone of dynamic covalent chemistry (DCC), which allows for the creation of adaptable and self-healing materials. wikipedia.orgnii.ac.jprsc.org

Polymer networks cross-linked with disulfide bonds can exhibit properties like self-healing, recyclability, and reprocessability. rsc.orgresearchgate.netnih.gov These "vitrimers" or covalent adaptable networks (CANs) behave like robust thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures, where disulfide exchange reactions become rapid. wikipedia.orgnii.ac.jp The exchange can occur via several mechanisms, including thiol-disulfide exchange or disulfide-disulfide metathesis, which can be triggered by heat, light, or chemical stimuli like reducing agents. rsc.orgrsc.org

By designing polymers with disulfide cross-linkers, researchers have created a variety of smart materials. For example, disulfide cross-linked micelles have been developed for on-demand drug delivery, where the drug is released in a reducing environment (like that inside a cancer cell) that cleaves the disulfide bonds and destabilizes the micelle. nih.gov Similarly, polymer brushes have been reversibly cross-linked using disulfide bonds, allowing for dynamic control over surface properties. researchgate.net The combination of disulfide-mediated polymerization with other dynamic covalent chemistries, such as acylhydrazones, has led to the development of chemically recyclable crosslinked materials where the original monomers can be recovered under mild conditions. nih.gov

Advanced Applications of Diheptyl Disulfide in Materials Science and Catalysis

Diheptyl Disulfide as a Component in Functional Materials

The ability of this compound to form ordered structures and integrate into larger molecular assemblies makes it a valuable component in the design of advanced functional materials.

This compound, like other dialkyl disulfides, can be used to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The formation of these monolayers typically involves the cleavage of the S-S bond, leading to the chemisorption of the resulting heptylthiolate moieties onto the substrate. pradeepresearch.org This process creates a densely packed, organized layer that modifies the surface properties of the material. The length of the alkyl chains, in this case, the heptyl groups, plays a significant role in the ordering and stability of the resulting monolayer.

The study of dialkyl disulfides in SAMs is crucial for understanding the fundamental processes of self-assembly. acs.org For instance, research on dioctadecyl disulfide has shown that striped phases are formed on gold surfaces due to the S-S bond cleavage. acs.org While direct studies on this compound are less common, the principles derived from similar molecules are applicable. These SAMs can be used to control surface wettability, adhesion, and to serve as platforms for immobilizing other molecules.

Furthermore, the modification of surfaces using disulfide-terminated molecules is an area of active research. For example, self-assembled monolayers of disulfide-terminated organosilanes on silicon wafers have been chemically modified using UV/ozone treatment to create surfaces with oxidized sulfur groups. researchgate.net This approach is useful for creating model surfaces for studying the adsorption characteristics of various agents. researchgate.net

Langmuir-Blodgett (LB) film technology also utilizes amphiphilic molecules to create highly ordered thin films on solid substrates. nih.govwikipedia.org This technique allows for precise control over the molecular arrangement at a liquid-gas interface before transferring it to a solid support. nih.govwikipedia.org While specific applications of this compound in LB films are not extensively documented, related disulfide compounds have been used to create functional films. researchgate.net For example, hybrid Langmuir-Blodgett films containing viologen derivatives and tetracyanoquinodimethane (TCNQ) have been fabricated to study their electrochemical properties. researchgate.net

Disulfide bonds, including those that could be derived from this compound, are increasingly being incorporated into polymeric networks to create materials with dynamic properties. These "smart" materials can exhibit self-healing capabilities and reprocessability. acs.orgnih.gov The disulfide bond can undergo exchange reactions under external stimuli like heat or light, allowing the polymer network to rearrange and repair damage. rgipt.ac.inresearchgate.net

For instance, supramolecular polydimethylsiloxane (B3030410) (PDMS) elastomers have been designed with a combination of hydrogen bonds and disulfide bonds to achieve excellent self-healing and mechanical properties. acs.org While these examples may not use this compound specifically, they demonstrate the potential role of aliphatic disulfides in creating advanced polymers. The introduction of disulfide bonds into polyurethane acrylates has resulted in elastomers with good self-healing abilities. nih.gov

The integration of such polymers into composite materials can lead to enhanced functionalities. For example, the development of recyclable thermoset polymers based on dynamic covalent bonds, including disulfide linkages, is a growing field. rgipt.ac.inmdpi.com These materials offer a solution to the challenge of recycling traditional thermoset polymers due to their cross-linked structure. mdpi.com

Role in Self-Assembled Monolayers (SAMs) and Surface Modification

Catalytic Applications of this compound and Its Analogues

The disulfide functional group can participate in various catalytic cycles, both in organocatalysis and in metal-catalyzed reactions.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. scienceopen.comuni-giessen.debeilstein-journals.org While specific examples detailing the organocatalytic role of this compound are not prevalent in the literature, the broader class of disulfides is known to be involved in certain transformations. For example, in flavin-iodine coupled organocatalysis, thiols are oxidized to disulfides as intermediates. thieme-connect.com This system provides a metal-free, green method for aerobic oxidation. thieme-connect.com

The development of organocatalysts for various transformations, such as enantioselective synthesis, is a major area of research. scienceopen.combeilstein-journals.org The principles of organocatalysis could potentially be applied to reactions involving this compound, for instance, in designing catalysts for specific C-S bond formations.

Disulfides are key substrates and products in many catalytic reactions. Metal-free C-S coupling reactions using thiols or disulfides as sulfur sources have been developed, employing oxidants like peroxides or iodine reagents. rsc.org These methods offer an alternative to traditional metal-catalyzed approaches.

Transition metal catalysis is widely used for the synthesis of disulfides and for reactions where disulfides are reactants. rsc.org Metals like copper, nickel, and palladium are effective in catalyzing the formation of disulfide bonds. rsc.orgeurekaselect.com For example, copper-catalyzed coupling reactions have been used for the synthesis of disulfides in water. eurekaselect.com While the literature does not specifically highlight this compound in these catalytic systems, it can be inferred that it would behave similarly to other dialkyl disulfides. There is also research into rhodium-catalyzed reactions involving dioctyl disulfide. researchgate.net

Organocatalytic Roles in Organic Transformations

Interfacial Chemistry and Corrosion Inhibition Mechanisms

The adsorption of organic molecules containing heteroatoms like sulfur onto metal surfaces is a key principle behind corrosion inhibition. nih.govscirp.org These molecules can form a protective layer that blocks the active sites for corrosion. rsc.orgmdpi.com

This compound and similar long-chain disulfides can act as corrosion inhibitors for metals like mild steel in acidic environments. nih.gov The mechanism of inhibition often involves the adsorption of the inhibitor molecules onto the metal surface, which can be described by adsorption isotherms such as the Langmuir model. rsc.orgmdpi.comnih.gov This adsorption can be a combination of physical (electrostatic) and chemical interactions. nih.govmdpi.com

The effectiveness of disulfide-based inhibitors is influenced by their molecular structure. The presence of sulfur atoms with available lone-pair electrons facilitates adsorption onto the metal surface. The long alkyl chains, such as the heptyl groups in this compound, contribute to the formation of a more compact and stable protective film.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are used to evaluate the performance of corrosion inhibitors. nih.govrsc.org These studies have shown that disulfide derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govjecst.org

Adsorption Behavior and Film Formation on Metal Surfaces

The adsorption of organosulfur compounds, particularly dialkyl disulfides and alkanethiols, onto metal surfaces is a cornerstone of self-assembly and surface modification in materials science. While specific research focusing exclusively on this compound is limited, its behavior can be inferred from extensive studies on analogous molecules, such as other dialkyl disulfides and long-chain alkanethiols. The primary mechanism involves the chemisorption of the sulfur atoms onto the metal substrate.

The interaction is driven by a strong, specific affinity between sulfur and various metals, most notably gold, silver, copper, and palladium. dtic.mil When a dialkyl disulfide like this compound is introduced to a metal surface, the disulfide bond (S-S) cleaves, leading to the formation of two metal-thiolate (M-S-R) species. This process results in the spontaneous formation of a highly ordered, self-assembled monolayer (SAM) on the substrate. dtic.mil

The structure and properties of the resulting film are dictated by several factors:

The Alkyl Chain: The long heptyl chains of this compound play a crucial role. Van der Waals forces between adjacent chains promote a high degree of lateral ordering, leading to a densely packed, quasi-crystalline monolayer. This ordering results in a hydrophobic surface. dtic.mil

The Substrate: Gold is a favored substrate due to its relative inertness and the strong Au-S bond formed. dtic.mil On copper and silver surfaces, the interaction is also robust, though the potential for surface oxidation can influence the film's quality and long-term stability. nih.gov

Solvent and Temperature: The choice of solvent and the temperature during the deposition process can affect the kinetics of film formation and the final structural quality of the monolayer. mdpi.com

Theoretical studies using models like dimethyl disulfide (DMDS) on copper and silver clusters show that the interaction with the metal delocalizes the frontier orbitals of the molecule. nih.gov This hybridization narrows the HOMO-LUMO gap and is fundamental to the molecule's photochemistry on the surface. nih.gov The formation of these films is critical for applications ranging from corrosion inhibition and lubrication to creating platforms for molecular electronics and biosensors. mdpi.comresearchgate.net

Influence in High-Temperature Chemical Processes: Coke and Carbon Monoxide Inhibition Mechanisms

In high-temperature industrial processes such as steam cracking for olefin production, the formation of coke and carbon monoxide (CO) is a significant operational challenge. Coke deposits on the inner walls of reactor tubes, leading to reduced heat transfer, increased pressure drop, and ultimately, shorter furnace run times. rayeneh.com Sulfur-containing compounds, particularly dimethyl disulfide (DMDS), are widely used as additives to mitigate these issues. rayeneh.comkmutnb.ac.th The mechanisms of this compound are expected to follow similar principles due to its chemical nature as a dialkyl disulfide.

The primary role of these disulfide compounds is to passivate the catalytically active metal sites on the reactor tube surfaces, which are typically made of Ni-Cr-Fe alloys. kmutnb.ac.thresearchgate.net The inhibition mechanisms are multifaceted:

Coke Inhibition: Catalytic coke formation is initiated by the chemisorption and subsequent decomposition of hydrocarbons on active nickel and iron sites on the alloy surface. gaylordchemical.com Upon injection into the high-temperature environment of a steam cracker, this compound decomposes to release sulfur species, including hydrogen sulfide (B99878) (H₂S). reactor-resources.comatamanchemicals.com These sulfur compounds react with the metal surfaces to form a stable metal sulfide (e.g., iron sulfide) layer. reactor-resources.com This sulfidation process passivates the catalytic sites, blocking the access of hydrocarbons and thereby inhibiting the catalytic coke formation mechanism. kmutnb.ac.thresearchgate.net

Carbon Monoxide Inhibition: Carbon monoxide is often generated through the interaction of hydrocarbons and water with the nickel components of the reactor coil. researchgate.net By forming a protective sulfide layer, the disulfide additive effectively blocks the metal sites responsible for this reaction, leading to a significant suppression of CO production. researchgate.netresearchgate.net

However, the concentration of the disulfide additive is critical. While a low concentration effectively inhibits catalytic coking, an excess amount can paradoxically promote a different type of coke formation known as pyrolytic coking. kmutnb.ac.thresearchgate.net Excess H₂S can generate HS• radicals that may participate in gas-phase reactions, potentially accelerating coke formation. researchgate.net Research on DMDS has shown that an optimal concentration exists to maximize the inhibition effect and furnace run length. researchgate.net

The table below summarizes findings from research on DMDS, which provides a model for understanding the effects of this compound.

| Parameter | Effect of Optimal DMDS Dosing | Mechanism |

| Catalytic Coke | Reduced | Passivation of active metal (Ni, Fe) sites on the reactor surface by forming a metal sulfide layer. kmutnb.ac.thgaylordchemical.com |

| Pyrolytic Coke | Potentially Increased (at high concentrations) | Excess H₂S and sulfur radicals may promote homogeneous and heterogeneous radical reactions in the gas phase. researchgate.net |

| Carbon Monoxide (CO) | Reduced | Blocking of metal sites that catalyze the reaction between hydrocarbons/steam to form CO. researchgate.netresearchgate.net |

| Furnace Run Length | Increased | Reduced rates of coking and CO formation lead to longer operational cycles before decoking is required. researchgate.net |

Biochemical and Environmental Transformations of Diheptyl Disulfide

Biotransformation Pathways and Metabolite Identification

The biotransformation of diheptyl disulfide involves metabolic processes driven by microorganisms and its interaction with cellular redox systems.

The biodegradation of dialkyl disulfides is a critical process in the environmental fate of these compounds. Various microorganisms have demonstrated the ability to utilize organosulfur compounds, including disulfides, as a source of sulfur for growth. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net

The primary enzymatic step in the degradation of dialkyl disulfides is the reductive cleavage of the sulfur-sulfur (S-S) bond. This reaction is catalyzed by disulfide reductase enzymes, yielding two molecules of the corresponding thiol. In the case of this compound, this initial transformation would produce heptanethiol (heptyl mercaptan).

Proposed Microbial Degradation Pathway for this compound:

Step 1: Reductive Cleavage: this compound + 2[H] → 2 Heptanethiol (Enzyme: Disulfide Reductase)

Step 2: Thiol Oxidation: The resulting heptanethiol is then further metabolized. Aerobic bacteria can oxidize the thiol group, eventually leading to the formation of sulfate (B86663) (SO₄²⁻), which can be assimilated by the cell. researchgate.netnih.gov The carbon chains are typically degraded via pathways like β-oxidation.

Several bacterial genera are known for their capacity to degrade organosulfur compounds, including disulfides. While not specifically tested on this compound, these organisms provide models for its likely biodegradation.

| Microorganism Genus | Degraded Disulfide(s) | Key Findings | References |